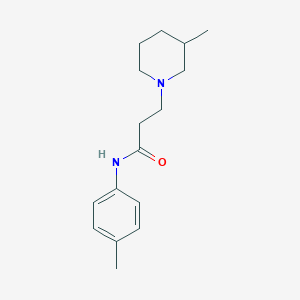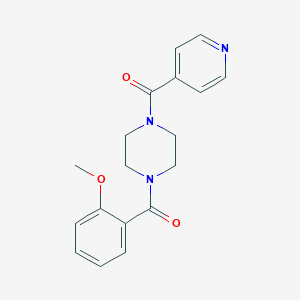
1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine, commonly known as INMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. INMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of INMP is not fully understood, but it is believed to involve the modulation of various signaling pathways. INMP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a role in the development of neurodegenerative diseases. INMP has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects
INMP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. INMP has also been shown to exhibit anti-oxidant effects by scavenging free radicals and preventing oxidative damage. In addition, INMP has been shown to exhibit neuroprotective effects by protecting neurons from damage and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INMP has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, INMP also has some limitations, including its low solubility in water and its high cost.
Direcciones Futuras
There are several future directions for research on INMP. One area of research is the development of new synthetic methods for INMP, which could improve its purity and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of INMP in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of INMP and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of INMP involves the reaction of isoniazid and 2-methoxybenzoyl chloride with piperazine in the presence of a base. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product. The purity of the product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
INMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anti-oxidant properties. INMP has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine |
|---|---|
Fórmula molecular |
C18H19N3O3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-5-3-2-4-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-8-19-9-7-14/h2-9H,10-13H2,1H3 |
Clave InChI |
BVFRWIBOGJYLDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



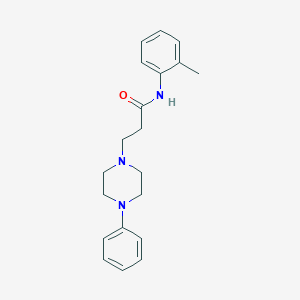
![Ethyl 1-[3-oxo-3-(2-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248295.png)
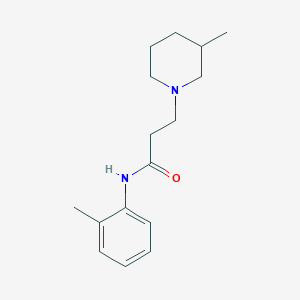
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-o-tolyl-propionamide](/img/structure/B248301.png)
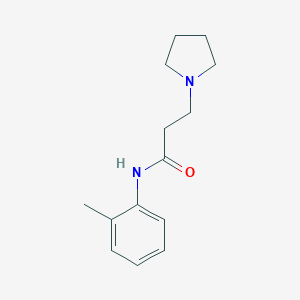
![3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248303.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248304.png)
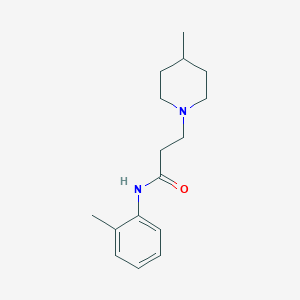
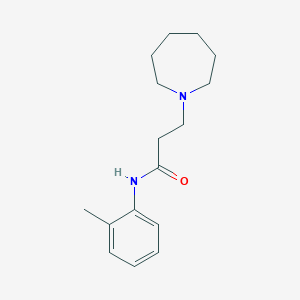
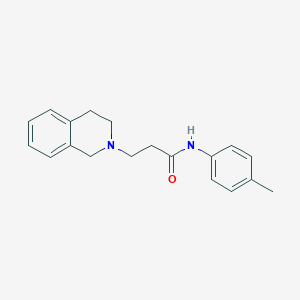
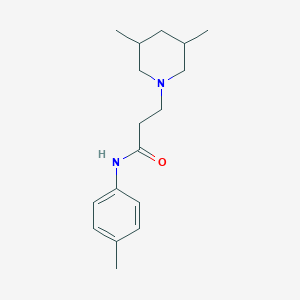
![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248311.png)
![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248317.png)
